molecular formula C14H22O3 B8563914 3-[4-(diethoxymethyl)phenyl]propan-1-ol

3-[4-(diethoxymethyl)phenyl]propan-1-ol

Cat. No.: B8563914
M. Wt: 238.32 g/mol
InChI Key: VUWGMUBEQHTCQV-UHFFFAOYSA-N
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Description

3-[4-(Diethoxymethyl)phenyl]propan-1-ol is an organic compound that belongs to the class of phenylpropanols It is characterized by the presence of a phenyl ring substituted with a diethoxymethyl group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(diethoxymethyl)phenyl]propan-1-ol typically involves the alkylation of a phenylpropanol derivative with diethoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diethoxymethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-[4-(diethoxymethyl)phenyl]propanal or 3-[4-(diethoxymethyl)phenyl]propanoic acid.

    Reduction: Formation of 3-[4-(diethoxymethyl)phenyl]propane.

    Substitution: Formation of various substituted phenylpropanol derivatives.

Scientific Research Applications

3-[4-(Diethoxymethyl)phenyl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(diethoxymethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1-propanol: Similar structure with methoxy groups instead of diethoxymethyl.

    3-(4-Methoxyphenyl)-1-propanol: Contains a single methoxy group on the phenyl ring.

    3-(4-Hydroxyphenyl)-1-propanol: Hydroxy group instead of diethoxymethyl.

Uniqueness

3-[4-(Diethoxymethyl)phenyl]propan-1-ol is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications.

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

3-[4-(diethoxymethyl)phenyl]propan-1-ol

InChI

InChI=1S/C14H22O3/c1-3-16-14(17-4-2)13-9-7-12(8-10-13)6-5-11-15/h7-10,14-15H,3-6,11H2,1-2H3

InChI Key

VUWGMUBEQHTCQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)CCCO)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl diethylphosphonoacetate (4.4 mL) in tetrahydrofuran (40 mL) was added sodium hydride (60%, 0.88 g) at 0° C., and the mixture was stirred for 10 minutes. To the reaction mixture was added a solution of terephthalaldehyde mono-(diethyl acetal) (4.2 g) in tetrahydrofuran (10 mL), and the mixture was stirred at room temperature for 1.5 hours. To the reaction mixture were added a saturated aqueous ammonium chloride solution and water, and the mixture was extracted with diethyl ether. The organic layer was washed with water and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=3/1) to give ethyl 4-(diethoxymethyl)cinnamate (5.8 g). To a solution of the obtained ethyl 4-(diethoxymethyl)cinnamate (5.8 g) in tetrahydrofuran (50 mL) was added 5% platinum on carbon powder (0.58 g), and the mixture was stirred at room temperature under a hydrogen atmosphere for 10 hours. Insoluble materials was removed by filtration, and the filtrate was concentrated under reduced pressure. A solution of the residue in tetrahydrofuran (20 mL) was added to a suspension of lithium aluminum hydride (1.1 g) in tetrahydrofuran (100 mL) at 0° C. The reaction mixture was heated at 70° C. and stirred for 40 minutes. After the reaction mixture was cooled to 0° C., water (1.1 mL), 15% aqueous sodium hydroxide solution (1.1 mL) and water (3.3 mL) were added, and the mixture was stirred at room temperature for 10 minutes. Insoluble materials were removed by filtration, and the solvent of the filtrate was removed under reduced pressure to give 4-(3-hydroxypropyl)benzaldehyde diethyl acetal (4.7 g). To a solution of the obtained 4-(3-hydroxypropyl)benzaldehyde diethyl acetal (4.7 g) in dimethylformamide (100 mL) was added sodium hydride (60%, 1.2 g) at 0° C., and the mixture was stirred for 5 minutes. To the reaction mixture was added benzyl bromide (2.5 mL), and the mixture was stirred at room temperature for 72 hours. Water was added to the reaction mixture, and the mixture was extracted with hexane. The organic layer was washed with water and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to give 4-[3-(benzyloxy)propyl]benzaldehyde diethyl acetal (6.4 g). To a solution of the obtained 4-[3-(benzyloxy)propyl]benzaldehyde diethyl acetal (6.4 g) in tetrahydrofuran (60 mL) was added 2 mol/L hydrochloric acid solution (10 mL) at 0° C., and the mixture was stirred for 1 hour. To the reaction mixture was added water, and the mixture was extracted with diethyl ether. The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was dissolved in ethanol (50 mL), and to the solution was added sodium borohydride (1.1 g) at 0° C. The mixture was stirred for 14 hours while gradually returning to room temperature. To the reaction mixture was added methanol, and the mixture was concentrated under reduced pressure. To the residue was added ethyl acetate, and the mixture was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=3/1-2/1) to give 4-[3-(benzyloxy)propyl]benzyl alcohol (3.7 g).
Name
ethyl 4-(diethoxymethyl)cinnamate
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One

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